molecular formula C18H15Br2Sb B073188 Triphenylantimony dibromide CAS No. 1538-59-6

Triphenylantimony dibromide

Cat. No.: B073188
CAS No.: 1538-59-6
M. Wt: 512.9 g/mol
InChI Key: QHXPZUYAVMUVJN-UHFFFAOYSA-L
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Description

Triphenylantimony dibromide is an organometallic compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{Br}_{2}\text{Sb} ). It is a white crystalline solid that is sensitive to moisture. This compound is part of the broader class of organoantimony compounds, which have significant applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylantimony dibromide can be synthesized through the reaction of triphenylantimony with bromine. The reaction typically occurs in an inert solvent such as benzene or toluene. The general reaction is as follows: [ \text{Ph}{3}\text{Sb} + \text{Br}{2} \rightarrow \text{Ph}{3}\text{SbBr}{2} ] where ( \text{Ph} ) represents a phenyl group.

Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of bromine to a solution of triphenylantimony in an inert solvent. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. The resulting this compound is then purified by recrystallization from a suitable solvent.

Chemical Reactions Analysis

Types of Reactions: Triphenylantimony dibromide undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the bromine atoms with other groups. For example, it reacts with sodium propionate to form triphenylantimony dipropionate.

    Oxidation-Reduction Reactions: It can participate in redox reactions, particularly involving the antimony center.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium salts of carboxylic acids, which react with this compound in solvents like toluene at elevated temperatures.

    Oxidation-Reduction Reactions: These reactions often involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include various organoantimony compounds such as triphenylantimony dipropionate.

    Oxidation-Reduction Reactions: Products depend on the specific redox conditions but can include antimony(V) or antimony(III) species.

Scientific Research Applications

Triphenylantimony dibromide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organoantimony compounds. It also serves as a precursor for the preparation of antimony-containing polymers and coordination complexes.

    Biology and Medicine: Organometallic compounds of antimony, including this compound, are studied for their potential biological activities, including antitumor and antimicrobial properties.

    Industry: It is used in the production of flame retardants and as a catalyst in polymerization reactions.

Comparison with Similar Compounds

    Triphenylantimony Dichloride: Similar to triphenylantimony dibromide but with chlorine atoms instead of bromine. It has similar reactivity but different solubility and stability properties.

    Triphenylbismuth Dibromide: Contains bismuth instead of antimony. It has different biological activities and reactivity due to the different properties of bismuth compared to antimony.

Uniqueness: this compound is unique due to its specific reactivity patterns and the ability to form stable complexes with various ligands. Its applications in both organic synthesis and potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

dibromo(triphenyl)-λ5-stibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.2BrH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXPZUYAVMUVJN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305981
Record name Triphenylantimonydibromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-59-6
Record name NSC173041
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Record name Triphenylantimonydibromide
Source EPA DSSTox
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Record name Triphenylantimony dibromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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